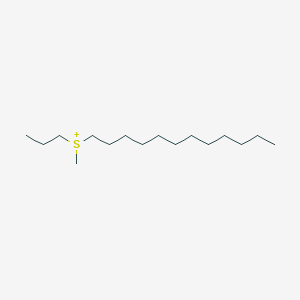
Dodecyl(methyl)propylsulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl(methyl)propylsulfanium is an organic compound that belongs to the class of sulfonium salts. These compounds are characterized by a sulfur atom bonded to three organic groups. This compound is particularly notable for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl(methyl)propylsulfanium typically involves the alkylation of a sulfide. One common method is the reaction of dodecyl sulfide with methyl iodide and propyl iodide under basic conditions. The reaction proceeds as follows:
Dodecyl sulfide+Methyl iodide+Propyl iodide→this compound iodide
The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Dodecyl(methyl)propylsulfanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or thiolates are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dodecyl sulfide.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Dodecyl(methyl)propylsulfanium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism by which dodecyl(methyl)propylsulfanium exerts its effects is primarily through its surfactant properties. The compound can reduce surface tension, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications where membrane disruption is required.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Tetradecyltrimethylammonium bromide: A quaternary ammonium compound with comparable surfactant characteristics.
Uniqueness
Dodecyl(methyl)propylsulfanium is unique in its specific combination of alkyl groups, which can provide distinct surfactant properties compared to other similar compounds. Its ability to be synthesized with high purity and tailored for specific applications makes it a valuable compound in various fields.
Properties
CAS No. |
62312-64-5 |
|---|---|
Molecular Formula |
C16H35S+ |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
dodecyl-methyl-propylsulfanium |
InChI |
InChI=1S/C16H35S/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h4-16H2,1-3H3/q+1 |
InChI Key |
VOTWMAMNIWQNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[S+](C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetylbicyclo[3.1.0]hexan-2-one](/img/structure/B14541882.png)
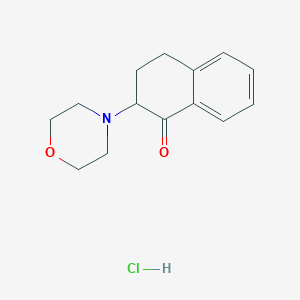
![1-Cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14541890.png)
![2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14541893.png)
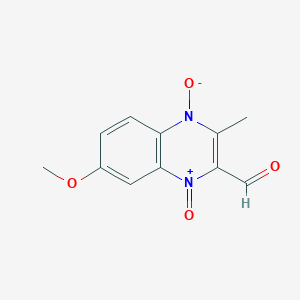
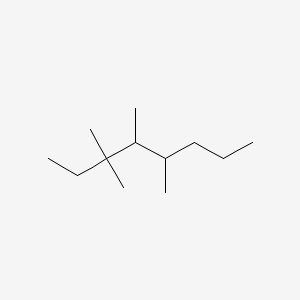
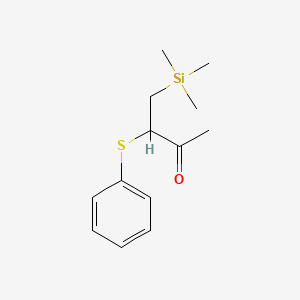
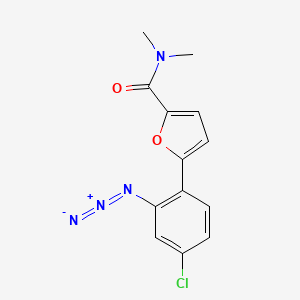
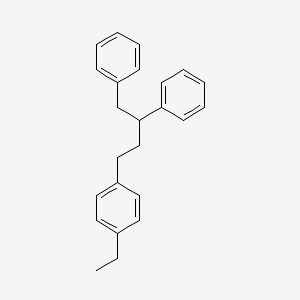
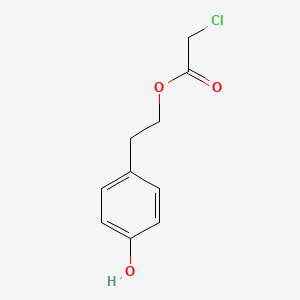
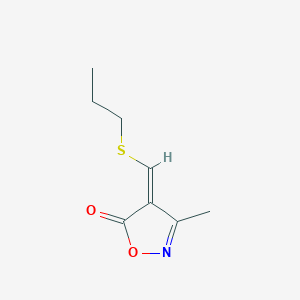
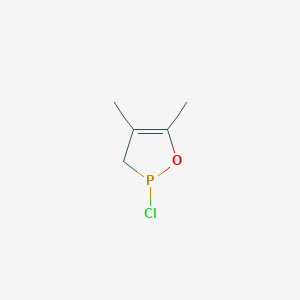
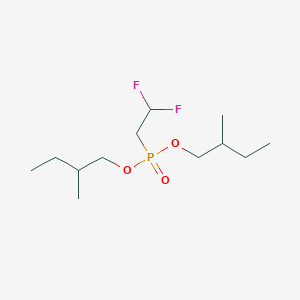
![1,1'-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene]](/img/structure/B14541969.png)
